REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[CH:5][C:4]=1[C:11]1[C:19]2[C:14](=[C:15]([C:20]([F:23])([F:22])[F:21])[CH:16]=[CH:17][CH:18]=2)[N:13]([CH2:24][CH:25]([CH3:27])[CH3:26])[N:12]=1.B(Br)(Br)Br.C1CCCCC=1>>[CH2:24]([N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]([F:23])([F:22])[F:21])[C:11]([C:4]2[CH:5]=[CH:6][C:7]([OH:9])=[CH:8][C:3]=2[OH:2])=[N:12]1)[CH:25]([CH3:27])[CH3:26]
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Name
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3-(2,4-dimethoxyphenyl)-1-isobutyl-7-(trifluoromethyl)-1H-indazole
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Quantity
|
0.675 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)C1=NN(C2=C(C=CC=C12)C(F)(F)F)CC(C)C
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Name
|
|
Quantity
|
1.01 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N1N=C(C2=CC=CC(=C12)C(F)(F)F)C1=C(C=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.208 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |